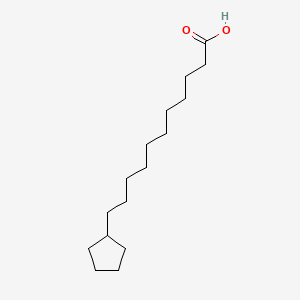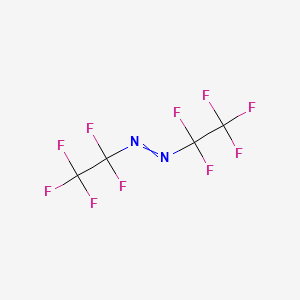
Bis(pentafluoroethyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(pentafluoroethyl)diazene, also known as decafluoro-azoethane, is a chemical compound with the molecular formula C₄F₁₀N₂. It is characterized by the presence of two pentafluoroethyl groups attached to a diazene (N=N) moiety. This compound is notable for its high fluorine content, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(pentafluoroethyl)diazene typically involves the reaction of pentafluoroethyl iodide with hydrazine under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Bis(pentafluoroethyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its hydrazine derivatives.
Substitution: The pentafluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pentafluoroethyl oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Bis(pentafluoroethyl)diazene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of fluorinated biomolecules and their interactions.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of fluorinated drugs.
Industry: this compound is employed in the production of specialty chemicals and materials with high fluorine content.
Mechanism of Action
The mechanism of action of bis(pentafluoroethyl)diazene involves its interaction with molecular targets through the diazene moiety. The compound can undergo cis-trans isomerization, which affects its reactivity and interaction with other molecules. The high electronegativity of fluorine atoms also plays a crucial role in its chemical behavior, influencing the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Decafluorobutane: Similar in fluorine content but lacks the diazene moiety.
Hexafluoroethane: Contains fewer fluorine atoms and different structural properties.
Trifluoromethane: Another fluorinated compound with distinct chemical characteristics.
Uniqueness
Bis(pentafluoroethyl)diazene is unique due to its combination of high fluorine content and the presence of a diazene moiety. This combination imparts distinctive chemical properties, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
756-00-3 |
|---|---|
Molecular Formula |
C4F10N2 |
Molecular Weight |
266.04 g/mol |
IUPAC Name |
bis(1,1,2,2,2-pentafluoroethyl)diazene |
InChI |
InChI=1S/C4F10N2/c5-1(6,7)3(11,12)15-16-4(13,14)2(8,9)10 |
InChI Key |
YTQXZZNYAQZJOU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(N=NC(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



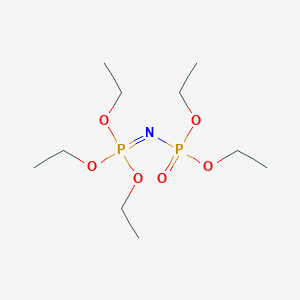
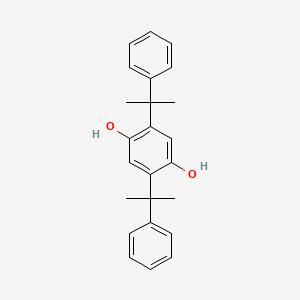
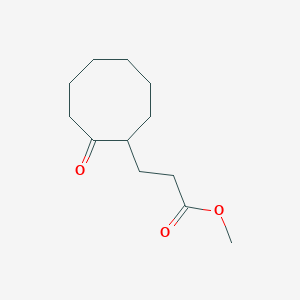
![Ethyl {4-[2,3-bis(morpholin-4-yl)-3-phenylpropanoyl]phenyl}carbamate](/img/structure/B14741952.png)
![1a,9b-dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid](/img/structure/B14741962.png)

![2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-(2,4,5-trichlorophenoxy)propanoate](/img/structure/B14741968.png)
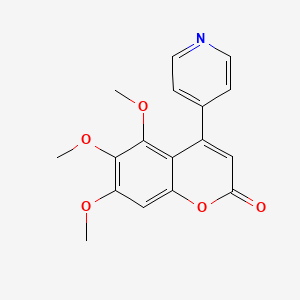
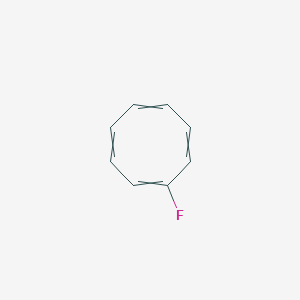
![2,2,21,21-Tetraoxo-2lambda6,21lambda6-dithia-7,10,13,16,26,29,32,35-octazaheptacyclo[34.2.2.23,6.210,13.217,20.222,25.229,32]pentaconta-1(38),3(50),4,6(49),17(46),18,20(45),22,24,36,39,43-dodecaene-8,15,27,34-tetrone](/img/structure/B14741986.png)

![3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B14741995.png)
